N-[(2-methoxyphenyl)methyl]-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
Description
N-[(2-Methoxyphenyl)methyl]-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound characterized by:
- Position 1: A phenyl group.
- Position 5: An isopropyl (propan-2-yl) substituent.
- Carboxamide group: An N-[(2-methoxyphenyl)methyl] moiety.
This structural framework is shared with other 1,2,3-triazole-4-carboxamide derivatives, which exhibit diverse biological activities depending on substituent variations. Below, we compare this compound with structurally analogous molecules, focusing on substituent effects and pharmacological profiles.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-phenyl-5-propan-2-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-14(2)19-18(22-23-24(19)16-10-5-4-6-11-16)20(25)21-13-15-9-7-8-12-17(15)26-3/h4-12,14H,13H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEMJMUQLRGXPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)methyl]-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method starts with the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The subsequent steps involve the introduction of the methoxyphenyl group and the carboxamide group through various substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as copper or palladium, and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of advanced catalysts to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyphenyl)methyl]-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride. The reaction conditions vary depending on the desired product but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of N-[(2-methoxyphenyl)methyl]-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide. For instance:
- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis in cancer cells, thereby reducing cell viability. This mechanism makes it a candidate for further investigation as an anticancer agent.
- Case Studies : In preclinical trials, derivatives of triazole compounds have demonstrated significant growth inhibition against human cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). These findings suggest that modifications to the triazole structure can enhance anticancer activity .
- Quantitative Structure–Activity Relationship (QSAR) : Computational methods have been employed to predict the biological activity of similar triazole derivatives. These studies help in understanding how structural changes influence biological effects, guiding the design of more potent compounds .
Other Biological Applications
In addition to its anticancer properties, this compound may have other therapeutic applications:
- Antimicrobial Activity : Preliminary studies suggest that compounds with triazole moieties possess antimicrobial properties. This opens avenues for developing new antibiotics or antifungal agents based on this scaffold.
- Anti-inflammatory Effects : Some triazole derivatives have shown potential in modulating inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell membranes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural differences among similar compounds include:
- Position 1 substituents : Aromatic or aliphatic groups.
- Position 5 substituents : Alkyl, aryl, or heterocyclic moieties.
- Carboxamide modifications : Variations in the N-linked aromatic or alkyl groups.
Table 1: Structural and Activity Comparison of Selected 1,2,3-Triazole-4-Carboxamides
Key Findings from Comparative Analysis
Position 1 Substituents :
- Aromatic groups (e.g., phenyl, fluorophenyl) enhance binding to hydrophobic pockets in biological targets, as seen in Wnt/β-catenin inhibitors (e.g., compound 3p) .
- Bulky substituents like 2,6-difluorobenzyl (rufinamide) improve blood-brain barrier penetration, critical for anticonvulsant activity .
Trifluoromethyl (compound in ): Enhances metabolic stability and electron-withdrawing effects, improving antitumor potency. Amino groups (compound in ): Introduce hydrogen-bonding capacity, critical for antiproliferative activity.
Carboxamide Modifications: N-[(2-Methoxyphenyl)methyl] (target compound): The methoxy group may confer selectivity toward receptors sensitive to electron-donating substituents. N-(quinolin-2-yl) (3p) and N-(thienopyrimidinylphenyl) (): Heterocyclic groups improve target specificity (e.g., kinase inhibition).
Biological Activity
N-[(2-methoxyphenyl)methyl]-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest within medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its various biological activities. Its molecular formula is , with a molecular weight of approximately 357.48 g/mol. The presence of the methoxyphenyl and isopropyl groups enhances its lipophilicity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The triazole moiety may inhibit enzymes involved in cancer cell proliferation, such as thymidylate synthase (TS), which is crucial for DNA synthesis.
- Receptor Modulation : The compound may bind to various receptors, modulating their activity and influencing cellular signaling pathways.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties:
- Cell Lines Tested : The compound was evaluated against several cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer).
- IC50 Values :
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens:
- Bacterial Strains : Effective against Escherichia coli and Staphylococcus aureus.
- Minimum Inhibitory Concentration (MIC) : Certain derivatives showed MIC values in the low micromolar range, suggesting strong antibacterial activity .
Synthesis and Evaluation
A study published in the Journal of Medicinal Chemistry explored the synthesis of triazole derivatives, including this compound. The synthesized compounds were subjected to biological evaluation for anticancer and antimicrobial activities. Notably, the triazole derivatives exhibited better activity than traditional drugs .
Structure–Activity Relationship (SAR)
The structure–activity relationship analysis revealed that modifications on the phenyl ring significantly affect biological activity. For instance:
| Compound Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased anticancer potency |
| Variation in alkyl chain length | Altered solubility and bioavailability |
This information is crucial for designing more effective derivatives with enhanced therapeutic profiles .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N-[(2-methoxyphenyl)methyl]-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide?
- Methodological Answer :
- Step 1 : Use a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core. Ensure stoichiometric control of azide and alkyne precursors to minimize side products.
- Step 2 : Introduce the 2-methoxyphenylmethyl group via nucleophilic substitution or reductive amination, depending on the reactivity of intermediate compounds.
- Step 3 : Purify intermediates using column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and confirm purity via HPLC (e.g., Chromolith or Purospher® columns) .
- Validation : Characterize final products using / NMR and high-resolution mass spectrometry (HRMS).
Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?
- Methodological Answer :
- Cross-Validation : Combine multiple techniques (e.g., NMR, IR, X-ray crystallography) to confirm functional groups and stereochemistry. For ambiguous signals, use 2D NMR (COSY, HSQC) to resolve coupling patterns .
- Crystallographic Refinement : Employ SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters and twinned data .
- Statistical Analysis : Apply design of experiments (DoE) principles to identify outliers or systematic errors in spectral datasets .
Q. What computational tools are suitable for predicting the electronic properties of this triazole-carboxamide derivative?
- Methodological Answer :
- Quantum Chemical Calculations : Use Gaussian or ORCA software for density functional theory (DFT) studies to calculate HOMO-LUMO gaps, electrostatic potential surfaces, and dipole moments .
- Molecular Dynamics (MD) : Simulate solvation effects and ligand-receptor interactions using AMBER or GROMACS, parameterizing force fields with RESP charges derived from DFT .
Advanced Research Questions
Q. How can researchers design experiments to address discrepancies in bioactivity data across different assay conditions?
- Methodological Answer :
- Controlled Variable Screening : Use fractional factorial designs to isolate variables (e.g., pH, temperature, solvent polarity) influencing bioactivity. Prioritize factors via Pareto analysis .
- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan, applying random-effects models to account for heterogeneity. Validate findings with in vitro/in vivo correlation (IVIVC) .
Q. What challenges arise in crystallographic studies of this compound, and how can they be mitigated?
- Methodological Answer :
- Challenge 1 : Poor crystal quality due to flexible substituents (e.g., isopropyl group).
- Solution : Optimize crystallization conditions via vapor diffusion with mixed solvents (e.g., DCM/methanol) and additives (e.g., n-propanethiol) .
- Challenge 2 : Twinning or pseudo-symmetry in diffraction data.
- Solution : Use SHELXD for structure solution and SHELXL for refinement with TWIN/BASF commands to model twin domains .
Q. How can structure-activity relationship (SAR) studies be systematically conducted for derivatives of this compound?
- Methodological Answer :
- Step 1 : Synthesize a library of analogs with variations in methoxyphenyl, isopropyl, and triazole substituents.
- Step 2 : Employ QSAR models (e.g., CoMFA, CoMSIA) to correlate structural descriptors (logP, polar surface area) with biological endpoints (IC, binding affinity) .
- Step 3 : Validate predictions using enzyme inhibition assays (e.g., fluorescence polarization for kinase targets) .
Methodological Frameworks for Contested Data
Q. What strategies are effective for reconciling conflicting mechanistic hypotheses in triazole-carboxamide reactivity?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare ratios to distinguish between concerted and stepwise mechanisms in cycloaddition or hydrolysis reactions .
- Computational Reaction Path Sampling : Use GRRM or CP2K to map potential energy surfaces and identify transition states .
Q. How can polymorphism in this compound impact pharmacological studies, and how is it characterized?
- Methodological Answer :
- Polymorph Screening : Conduct slurry experiments across 10–15 solvents to isolate crystalline forms.
- Characterization : Use synchrotron XRD (e.g., SHELX-refined structures) and DSC/TGA to assess thermal stability .
- Bioavailability Correlation : Compare dissolution rates of polymorphs in simulated gastric fluid using USP apparatus II .
Tables for Key Methodological Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
